molecular formula C20H19F B12779645 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene CAS No. 111771-35-8

1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene

Cat. No.: B12779645
CAS No.: 111771-35-8
M. Wt: 278.4 g/mol
InChI Key: HTZIWFZJOXTZEC-UHFFFAOYSA-N
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Description

1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is a complex organic compound with the molecular formula C20H19F It is a derivative of benz(a)anthracene, characterized by the presence of fluorine and methyl groups, as well as a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like chromatography and recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methylbenz(a)anthracene
  • 1,2,3,4,7,12-Hexahydro-12-methyl-7-methylenebenz(a)anthracene
  • 1,2,3,4,7,12-Hexahydro-11-fluoro-7-methylenebenz(a)anthracene

Uniqueness

1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is unique due to the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

111771-35-8

Molecular Formula

C20H19F

Molecular Weight

278.4 g/mol

IUPAC Name

11-fluoro-12-methyl-7-methylidene-2,3,4,12-tetrahydro-1H-benzo[a]anthracene

InChI

InChI=1S/C20H19F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h5,8-11,13H,1,3-4,6-7H2,2H3

InChI Key

HTZIWFZJOXTZEC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC3=C2CCCC3)C(=C)C4=C1C(=CC=C4)F

Origin of Product

United States

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